molecular formula C16H14N2OS2 B10896045 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methylphenyl)acetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methylphenyl)acetamide

Katalognummer: B10896045
Molekulargewicht: 314.4 g/mol
InChI-Schlüssel: URZRSRXYIVLZJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methylphenyl)acetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzothiazole ring, a sulfanyl group, and an acetamide moiety, making it a subject of interest in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methylphenyl)acetamide typically involves the reaction of 2-mercaptobenzothiazole with 3-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the benzothiazole ring or the acetamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiazole ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified benzothiazole derivatives.

    Substitution: Various substituted benzothiazole and phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The sulfanyl group may also play a role in the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(1,3-benzothiazol-2-ylsulfanyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione
  • 1-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2,2,4-trimethyl-4-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline

Uniqueness

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methylphenyl)acetamide is unique due to its specific combination of functional groups and structural features

Eigenschaften

Molekularformel

C16H14N2OS2

Molekulargewicht

314.4 g/mol

IUPAC-Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C16H14N2OS2/c1-11-5-4-6-12(9-11)17-15(19)10-20-16-18-13-7-2-3-8-14(13)21-16/h2-9H,10H2,1H3,(H,17,19)

InChI-Schlüssel

URZRSRXYIVLZJO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3S2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.